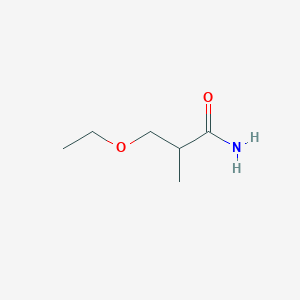
2-Methyl-3-ethoxypropionamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-3-ethoxypropionamide (MEPA) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. MEPA is a white crystalline powder that is soluble in water and organic solvents. It is a derivative of propionic acid and has a molecular formula of C7H15NO2.
Wirkmechanismus
The mechanism of action of 2-Methyl-3-ethoxypropionamide is not well understood. However, studies have shown that this compound can act as a nucleophile and form covalent bonds with other molecules. This property of this compound makes it useful in the synthesis of various chemical compounds.
Biochemical and Physiological Effects
There is limited information available on the biochemical and physiological effects of this compound. However, studies have shown that this compound is relatively non-toxic and does not have any significant adverse effects on living organisms.
Vorteile Und Einschränkungen Für Laborexperimente
The primary advantage of using 2-Methyl-3-ethoxypropionamide in lab experiments is its versatility. This compound can be used as a reagent in the synthesis of various chemical compounds, making it a valuable tool for researchers. Additionally, this compound is relatively non-toxic and does not have any significant adverse effects on living organisms. However, the limitations of using this compound in lab experiments include its cost and limited availability.
Zukünftige Richtungen
There are several future directions for the use of 2-Methyl-3-ethoxypropionamide in scientific research. One potential application is in the synthesis of novel compounds with potential pharmaceutical applications. This compound can also be used in the synthesis of chiral compounds, which are important in the production of drugs and other chemical compounds. Additionally, this compound can be used in the development of new catalysts for chemical reactions. Overall, this compound has the potential to be a valuable tool for researchers in various scientific fields.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound can be synthesized through the reaction of ethyl propionate with methylamine in the presence of a catalyst such as palladium on carbon. This compound has been extensively used in scientific research for various applications, including as a precursor for the synthesis of pharmaceuticals and agrochemicals. This compound is relatively non-toxic and does not have any significant adverse effects on living organisms. The primary advantage of using this compound in lab experiments is its versatility. However, the limitations of using this compound in lab experiments include its cost and limited availability. There are several future directions for the use of this compound in scientific research, including in the synthesis of novel compounds with potential pharmaceutical applications and the development of new catalysts for chemical reactions.
Synthesemethoden
2-Methyl-3-ethoxypropionamide can be synthesized through the reaction of ethyl propionate with methylamine in the presence of a catalyst such as palladium on carbon. The reaction yields this compound as a product along with ethanol and ammonia. The purity of the product can be improved through recrystallization and purification techniques.
Wissenschaftliche Forschungsanwendungen
2-Methyl-3-ethoxypropionamide has been extensively used in scientific research for various applications. It is primarily used as a precursor for the synthesis of pharmaceuticals and agrochemicals. This compound is also used in the synthesis of chiral compounds, which are important in the production of drugs and other chemical compounds. This compound has been used as a reagent in the synthesis of novel compounds with potential applications in drug discovery.
Eigenschaften
IUPAC Name |
3-ethoxy-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-3-9-4-5(2)6(7)8/h5H,3-4H2,1-2H3,(H2,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REZBNYRWYZZPLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(C)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2R)-1-[(E)-3-(5-bromothiophen-2-yl)prop-2-enoyl]pyrrolidine-2-carboxylic acid](/img/structure/B7550078.png)
![4-[Cyclopropylmethyl(propan-2-yl)sulfamoyl]thiophene-2-carboxylic acid](/img/structure/B7550083.png)

![5-Bromo-2-[4-(pyrrolidin-1-ylmethyl)piperidin-1-yl]pyrimidine](/img/structure/B7550099.png)


![3-(2-Bicyclo[2.2.1]heptanylmethylcarbamoylamino)propanoic acid](/img/structure/B7550123.png)


![4-Chloro-3-[[methyl-[(4-methyl-1,3-thiazol-5-yl)methyl]amino]methyl]aniline](/img/structure/B7550132.png)

![4-Methyl-6-azabicyclo[3.2.1]octan-7-one](/img/structure/B7550157.png)

